Product packaging for 5-Methylaminomethyl-2-selenouridine(Cat. No.:CAS No. 89314-80-7)

5-Methylaminomethyl-2-selenouridine

Cat. No.: B1232246
CAS No.: 89314-80-7
M. Wt: 349.2 g/mol
InChI Key: XIJAZGMFHRTBFY-FDDDBJFASA-N
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Description

Significance of Modified Nucleosides in Transfer RNA (tRNA) Function

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptors that translate the language of messenger RNA (mRNA) into the sequence of amino acids that constitute a protein. nih.gov The accuracy and efficiency of this process are heavily reliant on the presence of modified nucleosides within the tRNA structure. nih.govresearchgate.net These modifications, which are particularly abundant in tRNA, are critical for:

Structural Integrity: Modified nucleosides contribute to the correct folding of the tRNA molecule into its characteristic L-shape, which is essential for its function. nih.govacs.org They help stabilize the tertiary structure by strengthening interactions between different parts of the molecule. nih.gov

Decoding Accuracy: Modifications in the anticodon loop, the region of the tRNA that recognizes and binds to the codons on the mRNA, are particularly important. acs.org They ensure the correct pairing between the codon and anticodon, thereby preventing errors in protein synthesis. nih.gov

Translation Efficiency: By optimizing codon recognition, these modifications can influence the rate of protein synthesis. nih.gov Some modifications are crucial for the efficient translation of specific codons. nih.gov

Contextualization of 5-Methylaminomethyl-2-selenouridine within the RNA Epitranscriptome

This compound (mnm5se2U) is a naturally occurring selenonucleoside found in the transfer RNA of certain bacteria, such as Escherichia coli and Salmonella typhimurium. nih.govnih.gov It is specifically located at the "wobble" position (position 34) of the anticodon in tRNAs that carry the amino acids lysine (B10760008) and glutamate (B1630785). nih.govmdpi.com This strategic placement suggests a critical role in the fine-tuning of codon recognition during protein synthesis. The presence of mnm5se2U highlights the chemical diversity of the epitranscriptome and underscores the importance of selenium in RNA modification and function. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N3O5Se B1232246 5-Methylaminomethyl-2-selenouridine CAS No. 89314-80-7

Properties

CAS No.

89314-80-7

Molecular Formula

C11H16N3O5Se

Molecular Weight

349.2 g/mol

InChI

InChI=1S/C11H16N3O5Se/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3/t6-,7-,8-,10-/m1/s1

InChI Key

XIJAZGMFHRTBFY-FDDDBJFASA-N

SMILES

CNCC1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Isomeric SMILES

CNCC1=CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CNCC1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Synonyms

5-((methylamino)methyl)-2-selenouridine
5-MAMSU
5-methylaminomethyl-2-selenouridine

Origin of Product

United States

The Chemical Identity of 5 Methylaminomethyl 2 Selenouridine

Molecular Structure and Chemical Formula

The chemical structure of this compound is characterized by a uridine (B1682114) base that has been modified at two positions. At the C5 position of the pyrimidine (B1678525) ring, a methylaminomethyl group (-CH2-NH-CH3) is attached. At the C2 position, the oxygen atom of the carbonyl group is replaced by a selenium atom.

The fundamental components of its structure are:

A ribose sugar.

A pyrimidine base, uridine, attached to the ribose.

A methylaminomethyl group at the 5th position of the uridine ring.

A selenium atom at the 2nd position of the uridine ring.

Key Functional Groups and Their Contributions

Selenocarbonyl Group (C=Se) at C2: The presence of selenium in place of oxygen at the C2 position is a defining feature. This substitution influences the electronic properties and the hydrogen bonding potential of the base.

Methylaminomethyl Group at C5: This side chain adds bulk and a positive charge at physiological pH to the uridine base. This modification can affect the stacking interactions within the anticodon loop and the interaction with the ribosome.

Biosynthetic Pathways and Enzymatic Mechanisms

Identification of Precursor Molecules and Intermediates

The synthesis of mnm5se2U begins with a sulfur-containing uridine (B1682114) derivative, which undergoes a series of modifications to ultimately yield the final selenated compound.

The foundational precursor for mnm5se2U is 2-thiouridine (B16713) (s2U), a modified nucleoside present in tRNAs. nih.govnih.gov This molecule, particularly its 5-substituted forms, is the initial substrate for the enzymatic machinery that catalyzes the subsequent selenation. nih.govnih.gov The presence of the sulfur atom at the C2 position is the key feature that allows for the eventual substitution with selenium. In Escherichia coli, the biosynthesis of the 5-methylaminomethyl side chain of mnm5s2U is a multi-step process involving the MnmE-MnmG complex and the bifunctional enzyme MnmC. oup.com This complex first adds an aminomethyl or carboxymethylaminomethyl group to the C5 position of the uridine. oup.com

The direct precursor to mnm5se2U is 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). nih.govacs.org This molecule is found in the anticodon of tRNAs specific for lysine (B10760008) and glutamate (B1630785) in E. coli. nih.gov The synthesis of mnm5se2U occurs through an ATP-dependent process where the sulfur atom in mnm5s2U is replaced by selenium. nih.gov Studies have shown that a reciprocal relationship exists between the cellular levels of mnm5s2U and mnm5se2U, indicating a direct conversion pathway. nih.gov Even in mutants that cannot complete the 5-methylaminomethyl side chain, the 2-thiouridine and its corresponding 2-selenouridine (B1257519) derivatives are still formed, highlighting the primacy of the sulfur-to-selenium exchange. nih.gov

A key intermediate in the conversion of 2-thiouridine to 2-selenouridine is S-geranyl-2-thiouridine (geS2U). nih.govresearchgate.net The enzyme tRNA 2-selenouridine synthase (SelU) first catalyzes the geranylation of the 2-thiouridine residue within the tRNA, using geranyl pyrophosphate as a cofactor. researchgate.netunich.it This S-geranylated intermediate is then the substrate for the subsequent selenation step. nih.govnih.gov This two-step process, involving geranylation followed by selenation, is a linear sequence of reactions where the S-geranylated tRNA remains bound to the enzyme before the final conversion to the 2-selenouridine product. nih.govnih.gov The geranyl group is thought to play a role in the proper positioning of the tRNA substrate for the subsequent reaction. unich.it

Characterization of Key Enzymatic Machinery

The biosynthesis of mnm5se2U is orchestrated by a set of specialized enzymes that handle the activation and transfer of selenium.

The selenium atom incorporated into mnm5se2U is provided by selenophosphate. nih.govub.edu This high-energy selenium donor is synthesized by the enzyme Selenophosphate Synthetase (SelD). nih.govnih.govunl.edu SelD catalyzes the ATP-dependent reaction of selenide (B1212193) to form selenophosphate. nih.govnih.gov This process is crucial, as demonstrated by the fact that mutant strains of Salmonella typhimurium with a defective selD gene are unable to synthesize seleno-tRNAs. nih.gov The reaction is dependent on the presence of both selenide and magnesium. nih.govnih.gov The product, selenophosphate, is a labile compound containing a phosphorus-selenium bond. nih.govnih.gov

Enzymes Involved in the Methylaminomethyl-Thiouridine Synthesis Cascade

The creation of the precursor, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), is a prerequisite for the final selenation step. This process involves several key enzymes that build the molecule in a stepwise fashion on the tRNA.

IscS is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent cysteine desulfurase that plays a critical and foundational role in the biosynthesis of all thionucleosides in Escherichia coli, including mnm⁵s²U. nih.govresearchgate.net Its primary function is to mobilize sulfur from the amino acid L-cysteine. nih.govnih.gov IscS catalyzes the removal of sulfur from L-cysteine, forming L-alanine and an enzyme-bound cysteine persulfide intermediate (-SSH) at a specific cysteine residue in its active site. nih.govnih.gov

This highly reactive "sulfane sulfur" is then transferred to various sulfur-accepting enzymes, acting as the primary sulfur donor for multiple biosynthetic pathways, including the formation of iron-sulfur clusters, thiamin, and 2-thiouridine. nih.govnih.gov In the context of mnm⁵s²U synthesis, IscS provides the sulfur atom required for the 2-thiolation of the uridine base, transferring it to the MnmA enzyme. nih.govresearchgate.netnih.gov Studies have confirmed that strains lacking a functional iscS gene are unable to synthesize mnm⁵s²U. nih.gov

The MnmA enzyme (also known as TrmU) is the specific tRNA-specific 2-thiouridylase that catalyzes the thiolation at the C2 position of the uridine base at the wobble position (U34) of specific tRNAs, namely those for lysine, glutamic acid, and glutamine. researchgate.netmdpi.com This reaction forms 2-thiouridine (s²U), the first dedicated step in the synthesis of mnm⁵s²U. mdpi.com

The catalytic process requires Mg-ATP, which is used to activate the C2 atom of the uridine via adenylation. nih.govmdpi.com Following activation, the persulfide sulfur, which was initially mobilized by IscS, is transferred to the C2 position of the uridine. nih.govmdpi.com MnmA specifically binds to its substrate tRNAs, with the anticodon stem-loop being the key region for recognition, while it does not bind to non-substrate tRNAs. While IscS and MnmA are sufficient for the reaction in vitro, in vivo the sulfur transfer from IscS to MnmA may involve a more complex sulfur-relay system involving TusA-E proteins. researchgate.net

Following the initial thiolation by MnmA, the modification at the C5 position of the uridine base is carried out by a highly conserved protein complex formed by the MnmE and MnmG proteins. These homodimeric proteins assemble into a functional α₂β₂ or α₄β₂ heterocomplex. This complex is responsible for catalyzing the addition of a carboxymethylaminomethyl (cmnm⁵) group onto the C5 position of the wobble uridine, using glycine (B1666218) as a substrate.

The reaction mechanism is intricate, involving multiple cofactors. MnmE is a G-protein that binds GTP and methylenetetrahydrofolate (CH₂THF), the latter of which provides the one-carbon methylene (B1212753) group for the modification. MnmG is a flavoprotein that binds Flavin Adenine Dinucleotide (FAD) and NADH. The proposed mechanism involves the FAD bound to MnmG being reduced to FADH₂, which then reacts with CH₂THF from MnmE to form a flavin-iminium intermediate. This intermediate facilitates the transfer of the methylene group to the uridine base. Cryo-EM structural studies have revealed that MnmE undergoes significant conformational changes upon binding to MnmG, which is crucial for bringing the different active sites together to facilitate the reaction.

The final steps in the formation of the methylaminomethyl- side chain are handled by methyltransferases. The enzymatic solution for this step differs between organisms.

In Gram-negative bacteria like E. coli, a single bifunctional enzyme, MnmC, catalyzes the last two reactions.

MnmC(o) domain: The C-terminal oxidoreductase domain, which is FAD-dependent, first converts the cmnm⁵s²U intermediate to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) by removing the carboxymethyl group.

MnmC(m) domain: The N-terminal methyltransferase domain then uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate nm⁵s²U, completing the synthesis of mnm⁵s²U.

However, many Gram-positive bacteria and plants possess mnm⁵s²U in their tRNA but lack a gene for an MnmC ortholog. researchgate.net In these organisms, a different enzyme, MnmM (formerly YtqB), has been identified as the methyltransferase responsible for the final step. researchgate.net MnmM specifically catalyzes the methylation of nm⁵s²U to mnm⁵s²U, functionally acting as the MnmC(m) domain. researchgate.net The discovery of MnmM revealed an alternative evolutionary solution for completing the biosynthesis of this complex tRNA modification. researchgate.net

Intracellular Regulation of Selenouridine Biosynthesis

The intracellular production of 5-methylaminomethyl-2-selenouridine (mnm5se2U), a modified nucleoside found in the wobble position of specific bacterial transfer RNAs (tRNAs), is a tightly controlled process. This regulation ensures the appropriate incorporation of selenium in response to its availability and maintains a balance with its sulfur-containing counterpart.

The biosynthesis of mnm5se2U is intricately linked to the availability of selenium in the cellular environment. Research in Escherichia coli has demonstrated that the synthesis of mnm5se2U reaches its optimum level when the concentration of selenium is approximately 1 microM. nih.gov Interestingly, providing an excess of selenium, for instance at concentrations of 10 or 100 microM, does not lead to a corresponding increase in the production of mnm5se2U. nih.gov This suggests the existence of a sophisticated regulatory mechanism that prevents the over-incorporation of selenium into tRNA. Furthermore, the synthesis is not diminished by high levels of sulfur in the growth medium, indicating a specific pathway for selenium incorporation that is not simply outcompeted by sulfur. nih.gov

A key aspect of the intracellular regulation is the reciprocal relationship observed between the levels of mnm5se2U and its sulfur analog, 5-methylaminomethyl-2-thiouridine (mnm5s2U). nih.gov These two modified nucleosides are found in the same tRNA species, specifically those for lysine and glutamate, and their relative abundance is maintained under various growth conditions. nih.gov This suggests a competitive process where the tRNA substrate can be directed towards either selenation or thiolation.

The central enzyme in this regulatory process is tRNA 2-selenouridine synthase (SelU). nih.govmdpi.commdpi.com SelU catalyzes the conversion of the 2-thiouridine derivative in the tRNA to 2-selenouridine in a two-step mechanism. nih.govmdpi.commdpi.com The first step involves the geranylation of the 2-thiouridine residue to form an S-geranyl-2-thiouridine intermediate. nih.govmdpi.com Subsequently, this intermediate is selenated to produce the final 2-selenouridine product. nih.govmdpi.com The enzyme SelU binds to the tRNA containing the 5-substituted 2-thiouridine (R5S2U) and facilitates its geranylation. This geranylated tRNA remains bound to the enzyme for the subsequent selenation step, after which the final 5-substituted 2-selenouridine (R5Se2U)-containing tRNA is released. nih.govmdpi.com

While the enzymatic steps are well-characterized, the precise molecular mechanisms governing the transcriptional and allosteric regulation of SelU in response to selenium levels are still under investigation. However, the existing evidence points to a highly controlled system that finely tunes the balance between sulfur- and selenium-containing modifications in tRNA, likely to optimize translational efficiency and fidelity in response to the cellular environment.

Functional Significance in Transfer Rna

Role in Codon Recognition and Wobble Pairing

The "wobble hypothesis" proposed by Francis Crick explains how a single tRNA anticodon can recognize multiple mRNA codons that differ in their third base. oup.com Modifications at the wobble position (position 34) of the tRNA anticodon are critical in modulating this flexibility. The presence of 5-substituted 2-selenouridines, like mnm5se2U, at this position is thought to enhance the efficiency of base pairing with guanosine (B1672433) in the third position of the codon. researchgate.net This contrasts with their 2-oxo precursors which preferentially read codons ending in adenosine (B11128). nih.gov This suggests that the seleno-modification helps to expand the decoding capacity of the tRNA, allowing it to efficiently read synonymous codons ending in both A and G. nih.gov

Impact on Translational Efficiency and Fidelity

By optimizing codon-anticodon interactions, this compound contributes to both the efficiency and accuracy of protein synthesis. The modification helps to stabilize the interaction between the tRNA and the mRNA on the ribosome, which can prevent frameshift errors and ensure that the correct amino acid is incorporated into the growing polypeptide chain. oup.com The enhanced pairing with G-ending codons can be particularly important for the efficient translation of genes that have a high frequency of such codons. nih.gov

Structural and Mechanistic Insights into 5 Methylaminomethyl 2 Selenouridine Function

Conformational Preferences and Dynamics of Selenouridine-Containing tRNA

The introduction of 5-methylaminomethyl-2-selenouridine into the anticodon loop of a tRNA molecule significantly influences its local conformation and dynamics. The presence of the bulky selenium atom at the C2 position of the uridine (B1682114) ring, larger than sulfur or oxygen, creates steric interactions that favor a specific sugar pucker conformation. nih.gov

Studies have shown that 2-thiouridines generally stabilize the C3′-endo conformation of the ribose ring due to steric repulsion between the sulfur atom and the 2′-hydroxyl group. nih.gov It was hypothesized that the even larger selenium atom in 2-selenouridines would further enhance this effect. However, experimental data from 1H NMR spectroscopy revealed a more nuanced picture. While 2-selenouridine (B1257519) itself did show an increased preference for the C3′-endo form compared to its thio-counterpart, 5-substituted 2-selenouridines like mnm5Se2U adopted the C3′-endo conformation at a slightly lower rate than their 2-thio-congeners. nih.gov This suggests a complex interplay between the substituents at the C2 and C5 positions in determining the final conformational landscape of the nucleoside within the tRNA anticodon loop.

Detailed Analysis of Base Pairing with Guanosine (B1672433): The "New Wobble Base Pair" Formation

One of the most significant functional consequences of the mnm5Se2U modification is its enhanced ability to recognize and pair with guanosine (G) at the third position of an mRNA codon. nih.govnih.gov This capability allows a single tRNA species to read both NNA and NNG codons, expanding its decoding capacity. mdpi.comnih.gov

At physiological pH, 5-substituted 2-selenouridines like mnm5Se2U predominantly exist in a zwitterionic form, with a positive charge on the aminoalkyl side chain at the C5 position and a negative charge at the Se2-N3-O4 edge. nih.govnih.gov Density functional theory (DFT) calculations have demonstrated that this zwitterionic form efficiently binds to guanine, forming what has been termed a "new wobble base pair." nih.govnih.gov This interaction is distinct from the canonical Watson-Crick base pairing and the classical wobble pairing. The ribosome's architecture readily accepts this novel base pair, highlighting its biological relevance. nih.gov

In contrast, the 2-oxo and 2-thio precursors of mnm5Se2U show a preference for reading codons ending in adenosine (B11128) (A). nih.govnih.gov The unique electronic and steric properties conferred by the selenium atom in mnm5Se2U are therefore critical for this expanded decoding of NNG codons. This ability to read both A- and G-ending codons by a single tRNA has significant implications for the regulation of gene expression at the translational level. nih.govnih.gov

Modification Preferred Codon Ending Base Pairing Mechanism
This compound (mnm5Se2U)NNG and NNA"New wobble base pair" with Guanosine
5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U)NNA (with some NNG recognition)Classical wobble with Guanosine
5-methylaminomethyluridine (mnm5U)NNAWatson-Crick with Adenosine

Investigation of Interactions with Ribosomal Components During Translation

The journey of a tRNA molecule through the ribosome during protein synthesis involves a series of intricate interactions with ribosomal RNA (rRNA) and ribosomal proteins. Modifications within the tRNA, particularly in the functionally critical anticodon loop, can modulate these interactions, thereby influencing the speed and accuracy of translation. biorxiv.org

While direct structural studies detailing the specific interactions of the mnm5Se2U-modified anticodon with the ribosomal decoding center are still emerging, the established role of wobble modifications in fine-tuning translation provides a framework for understanding its potential impact. mdpi.com The unique conformation and base-pairing properties of mnm5Se2U likely influence how the codon-anticodon helix is positioned within the A-site of the ribosome. This positioning is critical for the accurate reading of the genetic code and for the subsequent steps of peptide bond formation and translocation.

Structural Elucidation of Enzyme-tRNA Recognition and Catalysis

The biosynthesis of this compound is a complex enzymatic process that involves the modification of a pre-existing 2-thiouridine (B16713) derivative in the tRNA. The key enzyme in this transformation is tRNA 2-selenouridine synthase (SelU). nih.govnih.gov Understanding how SelU recognizes its specific tRNA substrates and catalyzes the selenium incorporation is crucial for a complete picture of mnm5Se2U function.

Crystallographic Studies of SelU-tRNA Complexes

Recent crystallographic studies have begun to shed light on the structural basis of SelU-tRNA recognition. nih.gov A study reporting the crystal structure of the Escherichia coli SelU in complex with tRNA revealed important details about their interaction. nih.gov The diffraction data, collected at a resolution of 3.10 Å, showed two SelU-tRNA complexes in the asymmetric unit. nih.gov This structural information is pivotal for understanding how the enzyme specifically targets the wobble position of certain tRNAs for modification.

The formation of stable and well-diffracting crystals was achieved through co-expression of SelU with its tRNA substrate, a technique that often enhances the homogeneity and stability of protein-RNA complexes. nih.gov These crystallographic analyses provide a static snapshot of the enzyme-substrate complex, offering valuable insights into the recognition determinants.

Understanding Active Site Architectures and Ligand Binding

The active site of an enzyme is the region where substrate binding and catalysis occur. youtube.com Understanding the architecture of the SelU active site and how it binds its ligands—the tRNA substrate and the selenium donor—is key to deciphering its catalytic mechanism. nih.govfrontiersin.orgnih.govwikipedia.org

Biochemical studies have shown that the conversion of 2-thiouridine to 2-selenouridine by SelU is a two-step process. nih.govnih.gov First, the 2-thiouridine in the tRNA is geranylated to form an S-geranyl-2-thiouridine intermediate. nih.govnih.gov This intermediate then undergoes selenation, where the geranylthiol group is replaced by selenium. nih.govnih.gov

Conclusion

5-Methylaminomethyl-2-selenouridine is a fascinating example of the chemical complexity and functional sophistication of the RNA epitranscriptome. Its biosynthesis from a sulfur-containing precursor and its specific role in enhancing the efficiency and fidelity of protein synthesis underscore the importance of post-transcriptional modifications. Further research into this and other selenonucleosides will undoubtedly provide deeper insights into the intricate mechanisms that govern gene expression and cellular function.

Q & A

Q. What is the biological role of 5-methylaminomethyl-2-selenouridine in tRNA, and how does it influence codon-anticodon interactions?

mnm⁵Se²U is a modified nucleoside located at the wobble position of tRNALys, tRNAGlu, and tRNAGln in prokaryotes. Its selenium substitution enhances base-pairing discrimination with guanosine in mRNA codons, improving translational fidelity and efficiency. Methodologically, codon specificity can be studied via in vitro translation assays using selenium-deficient mutants and comparative kinetic analyses of selenouridine vs. thiouridine-containing tRNAs .

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

Synthesis involves sequential protection/deprotection steps: (i) 4,4'-dimethoxytrityl (DMTr) protection of uridine, (ii) methylation of the aminomethyl group, (iii) selenium incorporation via NaSeH substitution at the 2-position, and (iv) final deprotection. Intermediate purity is verified using HPLC and mass spectrometry, while selenium incorporation is confirmed via 31P NMR to track selenium-phosphorus bonding in labile intermediates .

Advanced Research Questions

Q. How do oxidative and reducing conditions affect the stability of mnm⁵Se²U in tRNA, and what experimental models are used to study its reactivity?

Under oxidative stress, mnm⁵Se²U undergoes deselenation to 2-thiouridine derivatives, impairing tRNA function. Reducing conditions stabilize the selenouridine moiety. Experimental approaches include:

  • In vitro tRNA stability assays under H₂O₂ or glutathione treatments.
  • Comparative LC-MS/MS analysis of selenium vs. sulfur content in tRNA hydrolysates .
  • Structural dynamics studies via X-ray crystallography or cryo-EM to visualize selenium’s redox-sensitive interactions .

Q. What methodological challenges arise in quantifying selenium incorporation efficiency during mnm⁵Se²U biosynthesis, and how can they be resolved?

Challenges include selenium’s volatility during sample preparation and interference from sulfur-containing analogs. Solutions involve:

  • Isotopic labeling (e.g., ⁷⁷Se) with ICP-MS for precise quantification.
  • Use of selenophosphate synthetase (SelD) knockout strains to trace selenium donor utilization via 31P NMR .
  • Dual-wavelength UV spectroscopy to distinguish selenium-specific absorbance peaks .

Q. How do contradictions in reported selenium donor mechanisms (e.g., selenophosphate vs. direct HSe⁻ incorporation) impact experimental design?

Discrepancies arise from differences in bacterial strains (e.g., E. coli vs. archaea) and assay conditions. To address this:

  • Conduct comparative studies using purified SelD enzyme and 31P NMR to validate selenium-phosphorus bonding in donor intermediates .
  • Use genetic complementation assays in SelD-deficient mutants to test alternative selenium sources .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for resolving conflicting data on mnm⁵Se²U’s role in translational efficiency?

  • Meta-analysis of ribosome profiling datasets from selenium-supplemented vs. deficient cultures.
  • Multivariate regression to separate selenium-specific effects from confounding factors (e.g., tRNA abundance, mRNA secondary structure) .

Q. How can structural modifications in mnm⁵Se²U be mapped using hybrid NMR/X-ray crystallography techniques?

  • Assign selenium-specific chemical shifts via ¹H-¹³C HSQC NMR combined with selenium K-edge XAS (X-ray absorption spectroscopy).
  • Molecular dynamics simulations to model selenium’s impact on tRNA flexibility .

Experimental Design Considerations

Q. What controls are essential when studying mnm⁵Se²U’s functional analogs (e.g., 2-thiouridine derivatives)?

  • Include isogenic strains with ybbB (2-selenouridine synthase) deletions to confirm selenium dependence.
  • Use wobble-position mutagenesis to compare codon recognition patterns in Se vs. S variants .

Q. How can in silico tools predict the thermodynamic impact of mnm⁵Se²U modifications on tRNA-mRNA interactions?

  • Density functional theory (DFT) calculations to compare Se/S electronegativity and hydrogen-bonding strength.
  • Rosetta-based energy minimization to model anticodon loop conformations .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations
31P NMRTracking selenium-phosphorus intermediatesHigh specificity for Se-P bondsRequires isotopic labeling
LC-MS/MSQuantifying Se vs. S in tRNA hydrolysatesHigh sensitivityMatrix interference in complex samples
Ribosome profilingAssessing translational efficiencyGenome-wide coverageComputationally intensive
XAS/X-ray crystallographyMapping Se localization in tRNAAtomic-resolution structural dataRequires synchrotron access

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